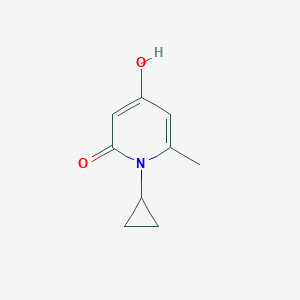
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one
Overview
Description
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one (CAS: 886185-99-5) is a heterocyclic compound with potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one |
| PubChem CID | 54704852 |
| Appearance | Powder |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its effects on enzymatic inhibition and potential therapeutic applications.
Enzymatic Inhibition
Research indicates that this compound exhibits significant inhibition of specific enzymes. For instance, it has shown reversible inhibition of CYP3A4 with an IC50 value of 0.34 µM, indicating its potential as a modulator of drug metabolism pathways .
Case Studies and Research Findings
- CYP Enzyme Inhibition : A study highlighted the compound's ability to inhibit CYP3A4 significantly while showing no inhibition on other CYP isoforms (IC50 > 5 µM) . This selectivity is crucial for minimizing adverse drug interactions.
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar pyridine structures exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Binding Affinity Studies : The binding affinity of the compound to specific protein targets has been investigated. For example, compounds structurally related to this compound have been shown to interact with key proteins involved in cancer progression and inflammation .
Safety and Toxicological Information
Safety data indicate that the compound can cause skin and eye irritation (GHS Classification: Category 2) and may pose respiratory risks upon inhalation . Proper handling precautions are necessary to mitigate potential hazards.
Properties
IUPAC Name |
1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(11)5-9(12)10(6)7-2-3-7/h4-5,7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPFPOMPCTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















